molecular formula C14H25NO4S B2977987 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2176124-78-8

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2977987
M. Wt: 303.42
InChI Key: ONQKXJPLDSZTQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-Pyrans, which are structural motifs in the compound, has been discussed in recent literature . The sequential performance of the Knoevenagel condensation and the electrocyclization reaction generates 2HPs .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that tetrahydropyran derivatives can be produced by reacting pyrazoles in the presence of trifluoroacetic acid .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis and evaluation of certain pyran-2-carboxamide derivatives have demonstrated significant antimicrobial properties against a variety of bacterial and fungal species (Aytemir et al., 2003). This suggests that structurally related compounds may also possess similar antimicrobial efficacy.

Drug Synthesis and Chemical Transformations

Research into the chemical transformations of certain pharmaceutical compounds, including those with pyran-4-carboxamide structures, has been extensive. The novel chemical transformations of anti-inflammatory drugs have been explored, leading to the synthesis of various derivatives with potential therapeutic applications (Kóczián et al., 2005). These studies highlight the compound's relevance in drug design and development.

Antiviral and Cytostatic Activity

Nucleoside and nucleotide derivatives of compounds structurally related to N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide have been prepared and tested for antiviral and cytostatic activity. The synthesis of these derivatives and their evaluation in cell cultures against various viruses and cancer cells reveal their potential in treating viral infections and cancer (Petrie et al., 1986).

CCR5 Antagonist Synthesis

The synthesis of compounds with the tetrahydro-2H-pyran-4-yl structure as a core component for the development of CCR5 antagonists demonstrates the relevance of such compounds in therapeutic interventions, particularly for conditions such as HIV (Ikemoto et al., 2005). This showcases the potential application of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide in medicinal chemistry and drug development.

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4S/c16-5-8-19-14(3-9-20-10-4-14)11-15-13(17)12-1-6-18-7-2-12/h12,16H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQKXJPLDSZTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

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